molecular formula C18H18BrNO5 B2412936 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide CAS No. 1396802-56-4

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2412936
CAS No.: 1396802-56-4
M. Wt: 408.248
InChI Key: LWTIFJAWGZLFBV-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a brominated benzamide, and a hydroxypropyl group.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO5/c1-18(22,11-3-6-15-16(7-11)25-10-24-15)9-20-17(21)13-8-12(23-2)4-5-14(13)19/h3-8,22H,9-10H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTIFJAWGZLFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that this compound exhibits anticancer activity, particularly against certain cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer) cells. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the arachidonic acid pathway responsible for inflammation and tumor progression. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are linked to cancer cell proliferation and survival.

Antidiabetic Potential
Studies have demonstrated that N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide can inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition suggests its potential as a therapeutic agent for managing diabetes by controlling blood sugar levels through the modulation of carbohydrate metabolism.

Biological Studies

Mechanisms of Action
The compound's interaction with COX enzymes not only highlights its role in cancer treatment but also provides insights into its effects on apoptosis and cell cycle arrest. These biological mechanisms are critical for understanding how the compound can be utilized in therapeutic settings.

Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. This property is essential for further development as a potential anticancer drug .

Industrial Applications

Synthesis of Complex Organic Molecules
Due to its unique structural features, this compound serves as a versatile building block in organic synthesis. It can be employed in the development of other biologically active compounds, enhancing its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide involves several molecular targets and pathways:

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article delves into its synthesis, biological mechanisms, and various studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a bromo substituent, and a methoxy group, contributing to its unique pharmacological profile. The molecular formula is C16H16BrNO5C_{16}H_{16}BrNO_5 with a molecular weight of approximately 414.3 g/mol.

PropertyValue
Molecular FormulaC16H16BrNO5C_{16}H_{16}BrNO_5
Molecular Weight414.3 g/mol
CAS Number1448045-81-5

Target Enzymes

The primary biological target of this compound is the cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by converting arachidonic acid into prostaglandins. Inhibition of COX enzymes can lead to reduced inflammation and pain.

Mode of Action

The compound inhibits COX activity, thereby decreasing the production of prostaglandins and other inflammatory mediators. This action suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Anticancer Effects

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • HeLa Cells : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • MCF-7 Cells : It also demonstrated selective antiproliferative activity against breast cancer cells.

The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 Value (µM)
HeLa6.26 ± 0.33
MCF-73.1

Antioxidant Activity

In addition to anticancer properties, the compound has shown promising antioxidant activity , which may contribute to its overall therapeutic efficacy by mitigating oxidative stress in cells.

Case Studies

  • Study on Antiproliferative Activity : A study evaluated several derivatives of benzamide compounds, including this compound. The results indicated that modifications to the benzamide structure significantly influenced biological activity, with some derivatives exhibiting enhanced antiproliferative effects against cancer cell lines .
  • Mechanistic Insights : Another investigation focused on the biochemical pathways affected by this compound. It was found that the inhibition of COX enzymes led to alterations in gene expression related to inflammation and cell cycle regulation .

Q & A

Basic: What synthetic methodologies are effective for constructing the benzamide core of this compound?

The benzamide core can be synthesized via amide coupling between a substituted benzoic acid derivative and an amine. For example, in analogous compounds, 2-bromo-5-methoxybenzoic acid derivatives are activated using thionyl chloride (SOCl₂) to form acyl chlorides, followed by reaction with amines under anhydrous conditions (e.g., DCM, NEt₃, DMAP) . Key steps include:

  • Activation : Convert 2-bromo-5-methoxybenzoic acid to its acyl chloride using SOCl₂.
  • Coupling : React with a substituted amine (e.g., 2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropylamine) in the presence of a base (NEt₃) to neutralize HCl.
  • Purification : Use column chromatography (PE/EE 9:1) to isolate the product .

Basic: How can purification challenges be addressed post-synthesis?

Purification of brominated benzamides often requires gradient column chromatography (e.g., hexane/ethyl acetate mixtures) due to polar functional groups. For example:

  • Washing steps : Use 10% NaHCO₃ to remove unreacted acid chlorides .
  • Drying agents : Anhydrous Na₂SO₄ for organic layer dehydration .
  • Crystallization : Optimize solvent systems (e.g., chloroform/methanol) to enhance purity, as seen in structurally related benzamides .

Basic: What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, bromine-induced deshielding of aromatic protons) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ for C₁₈H₁₇BrNO₅ expected at ~430.03 Da) .
  • FT-IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

  • Crystal growth : Small, thin crystals (e.g., 0.50 × 0.13 × 0.06 mm) require low-temperature data collection (173 K) to minimize thermal motion .
  • Hydrogen bonding : N–H⋯O and N–H⋯N interactions dominate packing, necessitating high-resolution data (R < 0.05) for accurate hydrogen placement .
  • Software : Use SHELXL for refinement and Mercury CSD for void analysis and packing similarity studies .

Advanced: How does the bromine atom influence biological activity via halogen bonding?

Bromine acts as a halogen bond donor , enhancing target binding through σ-hole interactions. For example:

  • GroEL/ES inhibition : In related bromobenzamides, Br⋯O=C interactions with bacterial chaperone proteins improve potency (IC₅₀ < 1 µM) .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) can quantify Br’s contribution to binding energy (ΔG ≈ -8.2 kcal/mol) .

Advanced: What computational strategies identify potential biological targets?

  • Docking pipelines : Use Glide SP/XP or AutoDock to screen against targets like p38 MAP kinase or uPAR .
  • Pharmacophore modeling : Prioritize targets with halogen-bond-accepting residues (e.g., carbonyl groups) .
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) .

Advanced: How can structure-activity relationships (SAR) guide optimization?

  • Methoxy vs. hydroxy : Replace 5-methoxy with 5-hydroxy to evaluate H-bond donor capacity (e.g., 10-fold potency drop in GroEL inhibitors) .
  • Benzodioxole modifications : Substitute benzo[d][1,3]dioxole with bioisosteres (e.g., 2,3-dichlorophenyl) to modulate logP .
  • Bromine positioning : Para-bromo analogs show 3× higher antibacterial activity than ortho-substituted derivatives .

Advanced: What stability and handling precautions are necessary?

  • Light sensitivity : Store in amber vials at -20°C to prevent bromine dissociation .
  • Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent hazardous decomposition .
  • Toxicity : Classified as acute toxicity Category 4 (LD₅₀ > 500 mg/kg, oral rat); use fume hoods for handling .

Advanced: How can reaction yields be optimized for scaled synthesis?

  • Catalyst screening : Pd(OAc)₂/XPhos in Suzuki couplings improves cross-coupling efficiency (yield >85%) .
  • Solvent optimization : Replace THF with 2-MeTHF for greener synthesis and easier recovery .
  • Microwave-assisted synthesis : Reduce reaction time from 18 h to 30 min (e.g., 120°C, 300 W) .

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